1,4-Dibromo-2,5-diethoxybenzene CAS number and properties
1,4-Dibromo-2,5-diethoxybenzene CAS number and properties
An In-Depth Technical Guide to 1,4-Dibromo-2,5-diethoxybenzene (CAS: 101907-55-5)
Executive Summary
1,4-Dibromo-2,5-diethoxybenzene is a highly versatile, symmetrically substituted aryl halide that serves as a critical building block in organic synthesis, polymer chemistry, and materials science. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and its role as a central hub for advanced cross-coupling reactions.
By synthesizing technical accuracy with field-proven insights, this guide is designed for researchers and drug development professionals seeking to leverage this compound in the synthesis of conjugated polymers, organometallic complexes, and high-performance monomers.
Physicochemical Properties & Structural Analysis
The molecular architecture of 1,4-dibromo-2,5-diethoxybenzene features a central benzene ring substituted with two ethoxy groups and two bromine atoms in a para-configuration.
The electron-donating nature of the ethoxy groups increases the electron density of the aromatic ring, making the carbon-bromine bonds highly reactive towards oxidative addition by transition metal catalysts (e.g., Palladium, Nickel). Furthermore, the ethoxy chains provide essential steric bulk and solubility in organic solvents—a critical factor when synthesizing high-molecular-weight conjugated polymers that would otherwise precipitate prematurely.
Quantitative Data Summary
| Property | Value |
| CAS Number | 101907-55-5[1] |
| Molecular Formula | C₁₀H₁₂Br₂O₂[1] |
| Molecular Weight | 324.01 g/mol [1] |
| Purity Standards | Typically ≥95% for R&D applications[2] |
| Structural Features | Symmetrical para-halogenation, sterically active alkoxy chains |
Synthesis Protocol: Electrophilic Aromatic Bromination
The most efficient and scalable route to 1,4-dibromo-2,5-diethoxybenzene is the direct electrophilic aromatic substitution of 1,4-diethoxybenzene[3]. Because the starting material is highly activated by the two ether linkages, the reaction proceeds readily without the need for a Lewis acid catalyst (such as FeBr₃).
Step-by-Step Methodology & Causal Logic
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Preparation & Dissolution: Equip a 500 mL round-bottom flask with a magnetic stir bar. Sequentially add 1,4-diethoxybenzene (1.0 equiv) and chloroform (CHCl₃)[3]. Causality: Chloroform is selected as the solvent because it is entirely inert to halogens and provides optimal solubility for both the starting ether and the resulting brominated product, ensuring a homogeneous reaction environment.
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Temperature Control: Cool the reaction flask to 0 °C using an ice/water bath and fit it with an addition funnel[3]. Causality: The bromination of activated aromatics is highly exothermic. Maintaining a low temperature (0 °C) prevents uncontrolled thermal runaways, oxidative cleavage of the ether bonds, and the formation of unwanted polybrominated byproducts.
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Bromine Addition: Add liquid bromine (Br₂, 2.5 equiv) dropwise under a nitrogen atmosphere[3]. Causality: A slight stoichiometric excess of Br₂ ensures complete conversion to the di-brominated product. The dropwise addition controls the local concentration of the electrophile, heavily favoring substitution at the sterically accessible 2- and 5-positions guided by the strong ortho/para directing effects of the ethoxy groups.
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Off-Gas Management: Vent the evolving HBr gas through a scrubber containing an aqueous saturated solution of Na₂SO₃ and NaHCO₃ (50:50)[3]. Causality: HBr is a highly corrosive and toxic byproduct. Neutralizing it in real-time with a basic, reducing scrubber maintains a safe laboratory environment and prevents pressure buildup.
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Quenching & Workup: After the reaction reaches completion, quench the mixture with aqueous sodium sulfite (Na₂SO₃). Causality: Na₂SO₃ acts as a mild reducing agent, rapidly converting any unreacted, hazardous elemental bromine into benign bromide salts. The organic layer is then extracted, washed with brine, dried over MgSO₄, and concentrated in vacuo to yield the target compound.
Caption: Step-by-step experimental workflow for the controlled bromination of 1,4-diethoxybenzene.
Advanced Applications in Cross-Coupling and Polymerization
1,4-Dibromo-2,5-diethoxybenzene acts as a structural linchpin in various advanced synthetic pathways. Its dual bromine handles allow for iterative or simultaneous functionalization.
Catalyst-Transfer Polycondensation (CTP)
In the realm of conjugated polymers, 1,4-dibromo-2,5-diethoxybenzene is utilized to identify and optimize Catalyst-Transfer Polycondensation (CTP) reactions. Researchers have demonstrated that using this specific dibrominated small molecule yields higher selectivity for di-functional polymeric products compared to its diiodo-analogues. Diiodo-arenes often suffer from aryl iodide decomposition in solution over time, making the dibromo-variant the superior choice for stable, reproducible polymerization screens[3].
Synthesis of Alkynylruthenium Complexes
The compound is a crucial precursor in the synthesis of dipolar alkynylruthenium complexes with oligo(phenyleneethynylene) bridges[4]. Through sequential Sonogashira couplings, the bromine sites can be substituted with terminal alkynes. These extended π-conjugated systems exhibit length-dependent convergence in their linear and nonlinear optical properties, making them highly valuable for advanced photonic materials and molecular wires[4].
Grignard Reagent Formation & Monomer Synthesis
1,4-Dibromo-2,5-diethoxybenzene readily reacts with magnesium metal in anhydrous tetrahydrofuran (THF) to form a bis-Grignard reagent[5]. This organomagnesium intermediate can be subjected to rapid carboxylation (using dry ice/CO₂) to yield 2,5-diethoxyterephthalic acid. Subsequent dealkylation produces 2,5-dihydroxyterephthalic acid (DHTA). DHTA is a highly sought-after monomer for the production of high-performance fibers, such as poly(2,5-dihydroxy-1,4-phenylpyridopylimidazole), as well as fluorescent substances and organic light-emitting polymers[5].
Caption: Divergent synthetic pathways utilizing 1,4-dibromo-2,5-diethoxybenzene as a core building block.
References
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Accela ChemBio Inc. Product Specifications and Purity URL: [Link]
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Journal of the American Chemical Society (ACS) Length-Dependent Convergence and Saturation Behavior of Electrochemical, Linear Optical, Quadratic Nonlinear Optical, and Cubic Nonlinear Optical Properties of Dipolar Alkynylruthenium Complexes with Oligo(phenyleneethynylene) Bridges URL:[Link]
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Supporting Information (Amazon S3 / Academic Hosting) Limitations of Using Small Molecules to Identify Catalyst-Transfer Polycondensation Reactions URL: [Link]
- Method for preparing 2, 5-dihydroxyterephthalic acid (WO2012155368A1)
Sources
- 1. 1,4-dibromo-2,5-diethoxybenzene | 101907-55-5 [sigmaaldrich.cn]
- 2. 1342133-04-3,tert-butyl 4-methylpiperidine-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2012155368A1 - Method for preparing 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
